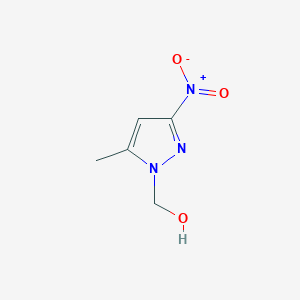
(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol: is an organic compound that belongs to the class of pyrazoles It is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and a hydroxymethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol typically involves the nitration of a pyrazole derivative followed by the introduction of a hydroxymethyl group. One common method involves the nitration of 5-methylpyrazole to form 5-methyl-3-nitropyrazole, which is then reacted with formaldehyde to introduce the hydroxymethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxymethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid.
Reduction: Formation of 5-methyl-3-amino-1H-pyrazol-1-yl)methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(5-methyl-3-nitro-1H-pyrazole): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(3-nitro-1H-pyrazol-1-yl)methanol: Lacks the methyl group at the 5-position, which may affect its reactivity and applications.
(5-methyl-1H-pyrazol-1-yl)methanol: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, allowing it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from synthetic chemistry to biological research.
Propriétés
IUPAC Name |
(5-methyl-3-nitropyrazol-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-4-2-5(8(10)11)6-7(4)3-9/h2,9H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHZCIAVPSMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)


![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2551140.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)
![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2551148.png)
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2551150.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B2551155.png)
![METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2551157.png)
